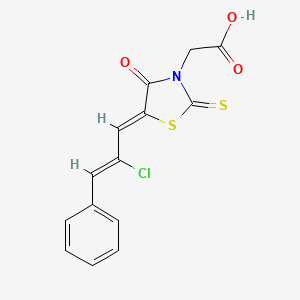

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

This compound, a rhodanine-acetic acid derivative, features a (Z,Z)-configured allylidene group substituted with a chlorine atom and a phenyl ring. It is structurally related to Epalrestat, a known aldose reductase inhibitor, but differs in stereochemistry and substituents . Its molecular formula is C₁₅H₁₃ClNO₃S₂, with a molecular weight of 366.85 g/mol (calculated).

Properties

IUPAC Name |

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S2/c15-10(6-9-4-2-1-3-5-9)7-11-13(19)16(8-12(17)18)14(20)21-11/h1-7H,8H2,(H,17,18)/b10-6-,11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVMXEUEEMYLLB-SQXCDDPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)\Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the following steps:

Formation of the Thiazolidinone Core: The initial step involves the condensation of a thioamide with a halogenated ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Aldol Condensation: The next step is the aldol condensation of the thiazolidinone intermediate with an aromatic aldehyde, such as benzaldehyde, to introduce the phenylallylidene moiety. This reaction is typically catalyzed by a base like sodium ethoxide.

Chlorination: The final step involves the chlorination of the allylidene group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can occur at the carbonyl group, converting it into the corresponding alcohol.

Substitution: The chloro group in the phenylallylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has shown promise in various bioassays. It exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Medicine

In medicinal research, this compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models, suggesting its potential as a therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact : The (Z,Z)-configuration distinguishes it from Epalrestat’s (E,Z)-isomer, which may alter biological activity due to spatial arrangement differences .

- Synthetic Yields : Microwave-assisted synthesis (e.g., ) achieves higher yields (>80%) compared to traditional reflux methods (~70%) .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Analysis :

- The target compound’s high melting point aligns with rigid, planar rhodanine cores substituted with aromatic groups. Chlorine and phenyl groups increase crystallinity compared to furan derivatives .

Key Findings :

Biological Activity

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C15H12ClN2O3S2, with a molecular weight of approximately 396.95 g/mol. Its structure features a thiazolidine ring, a chloro-substituted phenyl group, and an acetic acid moiety, contributing to its biological activity.

1. Aldose Reductase Inhibition

One of the primary mechanisms by which 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exerts its biological effects is through the inhibition of aldose reductase (ALR2). This enzyme plays a crucial role in the development of diabetic complications by converting glucose into sorbitol, leading to osmotic and oxidative stress in cells.

Research indicates that this compound exhibits potent inhibitory effects on ALR2, with submicromolar IC50 values. For instance, derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids have shown promising results as aldose reductase inhibitors, with some compounds demonstrating efficacy greater than that of the clinically used inhibitor epalrestat .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been found to exhibit low antiproliferative activity against cancer cell lines such as HepG2 (human liver cancer cells). The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone core can enhance its cytotoxic effects against specific cancer types .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazolidinones are known for their ability to modulate inflammatory pathways, and this particular compound may inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives similar to 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid:

-

Aldose Reductase Inhibition Study :

- A study compared various thiazolidinone derivatives for their inhibitory effects on ALR2.

- The most potent derivative exhibited inhibition over five times more effective than epalrestat.

- Molecular docking simulations identified key interactions within the active site of ALR2 that facilitated high-affinity binding .

-

Cytotoxicity Assessment :

- The cytotoxic effects were assessed using the HepG2 cell line.

- The compound displayed low cytotoxicity, indicating a need for structural optimization to enhance its anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.